molecular formula C17H19NO3 B1144040 4-(3-BOC-Aminophenyl)phenol CAS No. 1261958-25-1

4-(3-BOC-Aminophenyl)phenol

Cat. No. B1144040
M. Wt: 285.33766
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "4-(3-BOC-Aminophenyl)phenol" involves several key steps, including the formation of Schiff bases and their subsequent reduction or polymerization. For instance, a study by Kaya and Aydın (2012) describes the synthesis of an electroactive phenol-based polymer via oxidative polycondensation, demonstrating the versatility of phenolic compounds in polymer synthesis (Kaya & Aydın, 2012).

Molecular Structure Analysis

The molecular structures of compounds akin to "4-(3-BOC-Aminophenyl)phenol" have been elucidated using various analytical techniques. Ajibade and Andrew (2021) reported the molecular structures of similar phenolic compounds synthesized via Schiff bases reduction, highlighting the importance of intermolecular hydrogen bonding in stabilizing these compounds (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Chemical reactions involving phenolic compounds often lead to the formation of polymers or other complex molecules with specific properties. For example, the work by Zhang et al. (2006) on the synthesis of mixed phenol-pyridine derivatives demonstrates the potential for creating materials with desirable luminescent properties (Zhang et al., 2006).

Physical Properties Analysis

The physical properties of "4-(3-BOC-Aminophenyl)phenol" and related compounds, such as thermal stability, solubility, and electrical conductivity, are crucial for their application in various fields. The study by Kaya and Aydın (2012) provides data on the electrical conductivities and solubility tests of synthesized polymers, which are essential for their use in electronic devices (Kaya & Aydın, 2012).

Chemical Properties Analysis

The chemical properties of phenolic compounds, including reactivity, stability, and interactions with other molecules, are key to their utility in synthesis and material science. The research by Ajibade and Andrew (2021) on the synthesis and characterization of phenolic compounds sheds light on these aspects, demonstrating the compounds' potential as starting materials for various chemical reactions (Ajibade & Andrew, 2021).

Scientific Research Applications

Synthesis and Characterization

4-(3-BOC-Aminophenyl)phenol and its derivatives are synthesized and characterized for various biological and chemical properties. For instance, 4-aminophenol derivatives have been synthesized and tested for antimicrobial and antidiabetic activities. They demonstrated broad-spectrum activities against various bacteria strains and significant inhibition of amylase and glucosidase. These compounds also interact with human DNA, indicating their potential as anticancer agents (Rafique et al., 2022).

Anticancer and Antioxidant Properties

Certain phenolic compounds, such as chlorogenic acid (CGA), exhibit various biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and anticancer activities. CGA is studied extensively for its therapeutic roles and its ability to modulate lipid metabolism and glucose, which can help treat disorders like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Electrocatalytic and Electrochemical Properties

The electrooxidation of p-aminophenol in an aqueous medium has been studied, revealing its potential in film formation over a range of pH values. These films exhibit varying properties based on the pH and show promise for applications in charge retention and transfer (Menezes & Maia, 2006).

Biomedical Applications

A novel bromophenol derivative has shown significant anticancer activities on human lung cancer cell lines. It induces cell cycle arrest and apoptosis through various pathways, highlighting the potential of such compounds in cancer treatment (Guo et al., 2018).

Electrochemical Sensing

Defect-rich hexagonal boron nitride has been utilized for the electrochemical sensing of 4-aminophenol, demonstrating enhanced electrocatalytic activity and potential for real sample assays (Shen et al., 2020).

properties

IUPAC Name

tert-butyl N-[3-(4-hydroxyphenyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-14-6-4-5-13(11-14)12-7-9-15(19)10-8-12/h4-11,19H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVLITKIBPWKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-BOC-Aminophenyl)phenol

CAS RN

1261958-25-1
Record name Carbamic acid, N-(4′-hydroxy[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261958-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.